molecular formula C25H27NO4 B14808501 (S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate

(S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate

Cat. No.: B14808501
M. Wt: 405.5 g/mol
InChI Key: PLQCFEDUUXWJJX-SFHVURJKSA-N
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Description

(S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tert-butyl group, a benzyloxy group, and a hydroxy group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to use a quinoline derivative as the core structure and introduce the tert-butyl, benzyloxy, and hydroxy groups through a series of reactions. These reactions may include:

    Nucleophilic substitution: to introduce the benzyloxy group.

    Hydrolysis: to introduce the hydroxy group.

    Esterification: to introduce the tert-butyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a quinoline ketone, while reduction of the quinoline ring may yield a tetrahydroquinoline derivative.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate involves its interaction with specific molecular targets. The hydroxy and benzyloxy groups may play a role in binding to enzymes or receptors, while the quinoline core can interact with nucleic acids or proteins. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of the tert-butyl, benzyloxy, and hydroxy groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C25H27NO4

Molecular Weight

405.5 g/mol

IUPAC Name

tert-butyl (2S)-2-hydroxy-6-phenylmethoxy-2,3-dihydro-1H-benzo[f]quinoline-4-carboxylate

InChI

InChI=1S/C25H27NO4/c1-25(2,3)30-24(28)26-15-18(27)13-21-19-11-7-8-12-20(19)23(14-22(21)26)29-16-17-9-5-4-6-10-17/h4-12,14,18,27H,13,15-16H2,1-3H3/t18-/m0/s1

InChI Key

PLQCFEDUUXWJJX-SFHVURJKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC2=C1C=C(C3=CC=CC=C23)OCC4=CC=CC=C4)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2=C1C=C(C3=CC=CC=C23)OCC4=CC=CC=C4)O

Origin of Product

United States

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